An In-depth Technical Guide to 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride
An In-depth Technical Guide to 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, a biphenyl derivative of interest in medicinal chemistry and materials science. This document, intended for a scientific audience, delves into the compound's chemical structure, physicochemical properties, plausible synthetic routes, and robust analytical and purification methodologies. The information presented herein is synthesized from established chemical principles and data from analogous compounds to provide a scientifically grounded resource.
Introduction and Chemical Identity
2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride belongs to the class of arylethylamines, a scaffold present in numerous biologically active compounds. The structure features a biphenyl core, where one phenyl ring is substituted with a fluorine atom at the 4'-position, and the other is functionalized with a 2-aminoethyl group at the 4-position. The amine is presented as its hydrochloride salt, which generally confers improved stability and aqueous solubility.
The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding interactions with biological targets. The biphenyl moiety provides a rigid, extended structure that is a common feature in molecules designed to interact with protein-protein interfaces or large receptor binding pockets.
Chemical Structure:
Figure 1: Chemical structure of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-amine hydrochloride | [1] |
| CAS Number | 1189922-22-2 | [1] |
| Molecular Formula | C₁₄H₁₅ClFN | [2] |
| Molecular Weight | 251.73 g/mol | [2] |
| SMILES | C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F.Cl | [1] |
| InChI Key | FQLJVLOQYYHIIV-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Comparison |
| Appearance | White to off-white solid | Typical for arylethylamine hydrochloride salts. |
| Melting Point | >200 °C | Amine hydrochloride salts are ionic and generally have high melting points. For example, 2-phenylethylamine hydrochloride melts at 217 °C. |
| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; poorly soluble in non-polar organic solvents like diethyl ether and hexane. | The hydrochloride salt form increases polarity and aqueous solubility. |
| pKa | ~9-10 | The primary ammonium group is expected to have a pKa in this range, similar to other arylethylamines. |
Synthesis and Purification
A plausible and efficient synthetic route to 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride involves a two-step sequence: a Suzuki-Miyaura cross-coupling reaction to construct the 4'-fluorobiphenyl scaffold, followed by the reduction of a nitrile to form the ethanamine side chain.
Synthetic Workflow
Figure 2: Proposed synthetic workflow for 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride.
Detailed Experimental Protocols
This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized.[3]
Materials:
-
4-Bromophenylacetonitrile
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
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Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenylacetonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4'-(fluoro)-[1,1'-biphenyl]-4-acetonitrile as a solid.
Causality: The palladium catalyst facilitates the carbon-carbon bond formation between the two aryl partners. The base is essential for the transmetalation step of the catalytic cycle. The phosphine ligand stabilizes the palladium catalyst and promotes the reaction.
This protocol describes the reduction of the nitrile intermediate to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.
Materials:
-
4'-(Fluoro)-[1,1'-biphenyl]-4-acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Diethyl ether
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4'-(fluoro)-[1,1'-biphenyl]-4-acetonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash thoroughly with diethyl ether.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 2-(4'-Fluorobiphenyl-4-yl)ethanamine as an oil or low-melting solid. This can be used directly in the next step.
Causality: LiAlH₄ provides a source of hydride ions (H⁻) that nucleophilically attack the nitrile carbon, leading to its reduction to the primary amine after an aqueous workup.
This protocol details the formation of the hydrochloride salt and its purification by recrystallization.
Materials:
-
Crude 2-(4'-Fluorobiphenyl-4-yl)ethanamine
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M) or acetyl chloride
-
Ethanol
Procedure:
-
Dissolve the crude 2-(4'-Fluorobiphenyl-4-yl)ethanamine in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring. A white precipitate should form. Alternatively, a solution of acetyl chloride in an alcohol like ethanol can be used to generate HCl in situ.
-
Stir the suspension at room temperature for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
For purification, recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. Dissolve the salt in a minimal amount of the hot alcohol and then add the less polar solvent until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Causality: The basic amine reacts with the acid (HCl) to form the ammonium salt, which is typically a crystalline solid and less soluble in non-polar organic solvents, facilitating its isolation and purification. Recrystallization further purifies the salt based on differences in solubility between the product and impurities.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride.
Spectroscopic Analysis
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features and Rationale |
| ¹H NMR | Aromatic Protons (δ 7.0-7.8 ppm): Complex multiplets corresponding to the eight protons on the biphenyl system. The protons on the fluorinated ring will show coupling to the fluorine atom. Ethyl Chain Protons (δ ~3.0-3.5 ppm): Two triplets, each integrating to 2H, for the -CH₂-CH₂-N- group. The methylene group adjacent to the nitrogen will be further downfield. Amine Protons (δ ~8.0-8.5 ppm): A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O. |
| ¹³C NMR | Aromatic Carbons (δ 115-145 ppm): Multiple signals for the 12 aromatic carbons. The carbon bearing the fluorine will show a large one-bond C-F coupling constant. Other carbons in the fluorinated ring will show smaller C-F couplings. Ethyl Chain Carbons (δ ~35-45 ppm): Two signals for the aliphatic carbons. |
| FTIR (KBr) | N-H Stretch (2800-3200 cm⁻¹): A broad and strong absorption band characteristic of a primary ammonium salt. Aromatic C-H Stretch (3000-3100 cm⁻¹): Sharp, medium intensity bands. C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Several sharp bands. C-F Stretch (~1200-1250 cm⁻¹): A strong absorption. |
| Mass Spec. (ESI+) | [M+H]⁺: The molecular ion of the free base will be observed at m/z corresponding to C₁₄H₁₄FN + H⁺ (calculated m/z ~216.12). |
Chromatographic Analysis
This protocol provides a general method for determining the purity of the final compound.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the initial mobile phase composition.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample solution.
-
Run the gradient method and record the chromatogram.
-
The purity is determined by the area percentage of the main peak.
Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. The acidic modifier in the mobile phase ensures good peak shape for the basic amine.
Potential Applications
While specific applications for 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of research and development:
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Pharmaceutical Development: As a building block for the synthesis of more complex molecules with potential therapeutic activity. Arylethylamines are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters. The fluorobiphenyl moiety can be explored for its role in modulating receptor binding and selectivity.
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Neuroscience Research: As a tool compound to probe the structure-activity relationships of receptors and enzymes in the central nervous system.
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Materials Science: The rigid biphenyl core could be incorporated into polymers or other materials to impart specific optical or electronic properties.
Conclusion
This technical guide provides a comprehensive overview of 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, from its chemical identity to its synthesis, purification, and analysis. By leveraging established chemical principles and data from analogous compounds, this document serves as a valuable resource for scientists and researchers working with this and related molecules. The detailed protocols and characterization data presented herein are intended to facilitate further investigation and application of this interesting chemical entity.
References
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ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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J&K Scientific. (2018). 2-[4-(4-Fluorophenyl)Phenyl]Ethylamine Hydrochloride | 1189922-22-2. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]
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MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.
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PubMed. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. Retrieved from [Link]
- Google Patents. (n.d.). US4518799A - Processes for the preparation of arylpropionic acids.
